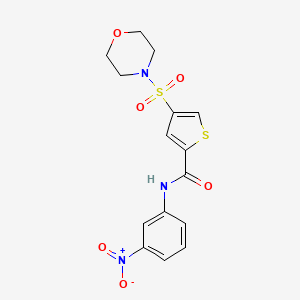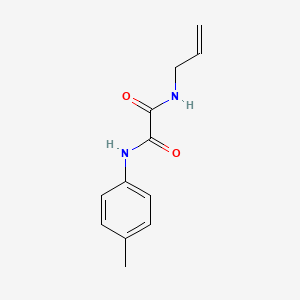![molecular formula C14H11ClINOS B5184386 2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide](/img/structure/B5184386.png)
2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide, also known as CI-994, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has been shown to inhibit histone deacetylase (HDAC) activity, leading to changes in gene expression and epigenetic modifications. In
Scientific Research Applications
2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide has been studied extensively for its potential therapeutic applications in cancer, neurological disorders, and other diseases. In cancer research, 2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and leukemia (3, 4). In addition, 2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide has been shown to enhance the anti-tumor effects of other chemotherapeutic agents (5). In neurological research, 2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury (6, 7).
Mechanism of Action
2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide exerts its effects through inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, leading to changes in gene expression and epigenetic modifications. By inhibiting HDAC activity, 2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide leads to increased acetylation of histones and changes in gene expression. This can result in cell cycle arrest, apoptosis, and other cellular changes.
Biochemical and Physiological Effects
In addition to its effects on gene expression, 2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide has been shown to have other biochemical and physiological effects. For example, 2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed (8). 2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases (9).
Advantages and Limitations for Lab Experiments
2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in a variety of assays. In addition, its effects on HDAC activity are well-characterized, making it a useful tool for studying epigenetic modifications and gene expression changes.
However, there are also limitations to using 2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide in lab experiments. For example, it has been shown to have off-target effects on other enzymes, such as sirtuins (10). In addition, its effects on gene expression can be complex and context-dependent, making it challenging to interpret results.
Future Directions
There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide. Another area of interest is the use of 2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide in combination with other chemotherapeutic agents to enhance their anti-tumor effects. In addition, there is interest in studying the effects of 2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide on other diseases, such as inflammatory bowel disease and autoimmune disorders. Finally, there is interest in exploring the potential of 2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide as a cognitive enhancer in neurodegenerative diseases.
Conclusion
2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its effects on HDAC activity and gene expression have been well-characterized, and it has shown promise in the treatment of cancer and neurological disorders. While there are limitations to using 2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide in lab experiments, it remains a useful tool for studying epigenetic modifications and gene expression changes. There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide, including the development of more potent and selective HDAC inhibitors and the exploration of its potential in other diseases.
Synthesis Methods
2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide can be synthesized using a multistep process involving the reaction of 4-chlorophenylthiourea with 2-iodoacetophenone, followed by acylation with acetic anhydride. This method has been described in detail in several publications (1, 2).
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClINOS/c15-10-5-7-11(8-6-10)19-9-14(18)17-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEOQANFRGZFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=CC=C(C=C2)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClINOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5184313.png)

![3-[(4-benzyl-1-piperazinyl)carbonyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5184320.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5184325.png)

![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5184350.png)
![5-[5-(isopropoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-N-propyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5184357.png)
![2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5184360.png)

![7-{(3-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B5184379.png)
![2-(3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5184394.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide](/img/structure/B5184402.png)
![1-(2-fluorobenzyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5184405.png)